molecular formula C8H5BrF2N2 B2611694 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248345-90-4

8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2611694
CAS No.: 2248345-90-4
M. Wt: 247.043
InChI Key: MYQAXHOMGIHZJX-UHFFFAOYSA-N
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Description

8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities.

Scientific Research Applications

8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, modulating their activity. This can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological pathways.

Comparison with Similar Compounds

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Comparison: Compared to similar compounds, 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups.

Properties

IUPAC Name

8-bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-5(7(10)11)4-13-2-1-12-8(6)13/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAXHOMGIHZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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